Benzyl (3-fluoro-2-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

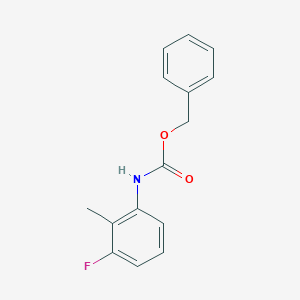

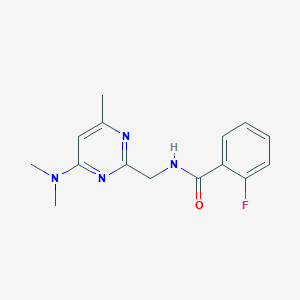

“Benzyl (3-fluoro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C15H14FNO2 . It has a molecular weight of 259.28 .

Molecular Structure Analysis

The molecular structure of “Benzyl (3-fluoro-2-methylphenyl)carbamate” consists of a benzyl group attached to a carbamate group, which in turn is attached to a 3-fluoro-2-methylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl (3-fluoro-2-methylphenyl)carbamate” are not available, carbamates are known to undergo reactions such as hydrolysis and aminolysis .Aplicaciones Científicas De Investigación

Mechanochemical Synthesis

Benzyl N-(3-fluoro-2-methylphenyl)carbamate: is utilized in mechanochemical synthesis, which is a form of green chemistry. This process involves the preparation of carbamates through an eco-friendly acylation agent, enhancing the reactivity of alcohols and carbamoyl-imidazole intermediates under mild conditions . This method is particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs) and food additives, offering a sustainable alternative to solvent-based chemistry.

Catalysis

In catalysis, this compound can be involved in the synthesis of N-methylated products via CO2 fixation and the formation of primary carbamates from alcohols and urea . The presence of the fluorine atom can influence the catalytic activity due to its electronegativity and ability to stabilize certain intermediates.

Anticholinesterase and Anti-inflammatory Agents

Fluorinated benzyl carbamates, including benzyl N-(3-fluoro-2-methylphenyl)carbamate , are designed as potential anticholinesterase and anti-inflammatory agents . Their lipophilicity is a critical factor that influences their biological activity, and the study of their hydro-lipophilic properties is essential for drug development.

Lipophilicity Determinations

The compound’s lipophilicity is determined using high-performance liquid chromatography (HPLC), which is crucial for predicting the absorption and transport of molecules through biological membranes . Understanding the lipophilicity of such compounds aids in the design of more effective pharmaceutical agents.

Propiedades

IUPAC Name |

benzyl N-(3-fluoro-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCFQVKMRKPTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)

![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2899320.png)

![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)

![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2899331.png)

![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2899332.png)